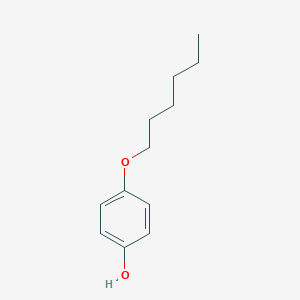

4-Hexyloxyphenol

Description

Properties

IUPAC Name |

4-hexoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIIHRLCKLSYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048195 | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-55-0 | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexyloxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IMS9L1FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hexyloxyphenol: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexyloxyphenol is a monosubstituted phenol derivative with a hexyl ether group at the para position. This compound serves as a valuable intermediate in the synthesis of liquid crystals and has garnered significant interest in the field of drug development, particularly for its potential as an anti-melanoma agent. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its biological activities, with a focus on the proposed mechanism of action against melanoma cells. Detailed experimental protocols and structured data tables are presented to facilitate practical application and further research.

Core Properties of this compound

This compound, also known as p-hexyloxyphenol or hydroquinone monohexyl ether, is a crystalline solid at room temperature. Its core physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | Light beige to brown crystalline solid | |

| Melting Point | 45-47 °C | |

| Boiling Point | 309.687 °C at 760 mmHg | |

| Density | 0.999 g/cm³ | |

| Flash Point | 140.871 °C | |

| Solubility | Soluble in methanol | |

| LogP | 3.35 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR (CDCl₃) | δ 6.80-6.72 (m, 4H), 3.88 (t, 2H, J = 6.7Hz), 1.79-1.68 (m, 2H), 1.48-1.30 (m, 6H), 0.91-0.86 (m, 3H) |

| ¹³C NMR (CDCl₃) | Available spectral data can be found in spectral databases.[2][3] |

| FTIR, Raman, UV-Vis, MS | Available spectral data can be found in spectral databases.[2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. A detailed protocol, adapted from established procedures for similar compounds, is provided below.[4][5][6]

Reaction Scheme:

Materials and Reagents:

-

Hydroquinone

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.[5]

-

Addition of Alkyl Halide: Add 1-bromohexane (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity product.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., hexanes/ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for purity analysis.[7][8]

-

Column: C18 reverse-phase column (e.g., Newcrom R1)[7]

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]

-

Detection: UV detector at an appropriate wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[2][3][9]

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Biological Activity and Mechanism of Action

4-Substituted phenols, including this compound, have shown promise as anti-melanoma agents. The proposed mechanism of action involves the inhibition of tyrosinase, a key enzyme in melanin synthesis, and the induction of a specific immune response against melanoma cells.[10]

Mechanism of Action:

-

Tyrosinase Inhibition: 4-Substituted phenols can act as substrates or inhibitors of tyrosinase. This inhibition disrupts the production of melanin in melanoma cells.[10][11]

-

Quinone Formation and Immunogenicity: The enzymatic oxidation of these phenols by tyrosinase can lead to the formation of reactive quinones. These quinones can bind to cellular proteins, including melanosomal proteins, forming haptens. This process can increase the immunogenicity of these proteins.[10]

-

T-Cell Activation: The modified, more immunogenic proteins can be processed and presented by antigen-presenting cells, leading to the activation of specific T-cells. These activated T-cells can then recognize and attack both phenol-exposed and unexposed melanoma cells, leading to an anti-tumor immune response.[10]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. benchchem.com [benchchem.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Separation of 4-(Hexyloxy)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]

- 9. 4-(Hexyloxy)phenol | C12H18O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hexyloxyphenol

This guide provides a comprehensive overview of 4-Hexyloxyphenol, a significant organic compound utilized by researchers, scientists, and drug development professionals. It covers its chemical structure, physicochemical properties, synthesis, and key applications.

Introduction

This compound, also known as hydroquinone monohexyl ether, is an aromatic ether that has garnered interest in various scientific fields. Structurally, it consists of a phenol ring where the hydroxyl group at position 4 is etherified with a hexyl chain. This compound serves as a crucial intermediate in the synthesis of liquid crystals and has been investigated as a potential anti-melanoma agent.[1][2] Its properties are influenced by the presence of both a hydrophilic phenolic hydroxyl group and a lipophilic hexyloxy substituent.

Chemical Structure and Formula

The molecular structure of this compound features a benzene ring substituted with a hydroxyl group and a hexyloxy group at opposite ends (para position).

-

Chemical Name: this compound[1]

-

Synonyms: p-Hexyloxyphenol, 4-n-Hexyloxyphenol, Hydroquinone Monohexyl Ether[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to light beige or slightly brown crystalline solid/powder | [1][2] |

| Melting Point | 45-47 °C | [1][2][3][8] |

| Boiling Point | 309.7 °C at 760 mmHg; 112 °C at 3 mmHg | [1][2][8] |

| Density | ~0.999 g/cm³ | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in Methanol | [1][2] |

| pKa | 10.36 ± 0.15 (Predicted) | [1][2] |

| LogP | 3.35 - 3.84 | [1][4] |

| Refractive Index | 1.508 (Estimate) | [1][2] |

Synthesis of this compound

A common and effective method for synthesizing this compound is through the Williamson ether synthesis. This method involves the mono-O-alkylation of hydroquinone with a hexyl halide.

Objective: To synthesize this compound by reacting hydroquinone with 1-bromohexane.

Materials:

-

Hydroquinone

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of hydroquinone (e.g., 3-4 equivalents) in a suitable polar aprotic solvent like acetone or DMF.

-

Addition of Base: Add potassium carbonate (K₂CO₃, ~1.5 equivalents) to the solution. The base will deprotonate one of the phenolic hydroxyl groups of hydroquinone.

-

Addition of Alkylating Agent: Slowly add 1-bromohexane (1 equivalent) to the reaction mixture. The slow addition helps to minimize the formation of the dialkylated byproduct, 1,4-bis(hexyloxy)benzene.

-

Reaction: Heat the mixture to reflux and maintain it for several hours (typically 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether. Wash the ether solution sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the hexyloxy chain, and the phenolic hydroxyl proton.[2]

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 6.80-6.72 (m, 4H, Ar-H), 4.48 (s, 1H, -OH), 3.88 (t, J=6.7Hz, 2H, -OCH₂-), 1.79-1.68 (m, 2H, -OCH₂CH₂-), 1.48-1.30 (m, 6H, -(CH₂)₃-), 0.91-0.86 (m, 3H, -CH₃).[2]

Applications

This compound is a valuable compound with applications in material science and pharmacology.

-

Liquid Crystals: It is used as an intermediate in the synthesis of more complex molecules that exhibit liquid crystalline properties.[1][2]

-

Drug Development: It has been identified as a lead anti-melanoma agent.[3] Studies have shown its cytotoxicity against B16-F0 melanoma cells, with the advantage of having minimal metabolism by rat liver P450 microsomal preparations, suggesting potential for targeted therapy.[2][3]

-

Specialty Chemicals: It can be used in the production of surfactants and emulsifiers.[9]

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[2][3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1][2]

-

Keep away from strong oxidizing agents.[10]

-

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 18979-55-0 [chemicalbook.com]

- 3. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. CAS 18979-55-0: 4-(Hexyloxy)phenol | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

4-Hexyloxyphenol: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxyphenol is an organic compound belonging to the alkoxyphenol family. Its molecular structure, which features a phenol ring substituted with a hexyl ether group at the para position, provides a unique combination of a rigid aromatic core and a flexible aliphatic chain. This amphiphilic character makes this compound a valuable intermediate and building block in a diverse range of research applications, from the synthesis of advanced materials to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary research uses of this compound, with a focus on its applications in liquid crystal synthesis, drug discovery, and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| Appearance | Light beige to brown crystalline solid | [3] |

| Melting Point | 45-47 °C | [2][3] |

| Boiling Point | Not specified | |

| Flash Point | 113 °C (closed cup) | [2] |

| CAS Number | 18979-55-0 | [2] |

| SMILES | CCCCCCOc1ccc(O)cc1 | [2] |

| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [2] |

Core Research Applications

Precursor in Liquid Crystal Synthesis

The most prominent application of this compound in research is as a synthon for the creation of more complex liquid crystal molecules.[4] The molecular architecture of this compound, with its rigid phenyl group and flexible hexyloxy tail, is conducive to the formation of the mesophases that characterize liquid crystals.[4] The terminal hydroxyl group offers a reactive site for chemical modifications, such as esterification or etherification, enabling the attachment of other molecular fragments to design molecules with specific mesomorphic and physical properties.[4]

Derivatives of this compound are integral components in the formulation of liquid crystal displays (LCDs). For instance, 4'-(Hexyloxy)-4-biphenylcarbonitrile, a derivative of this compound, is a well-known nematic liquid crystal. The hexyloxy chain influences critical properties of the final liquid crystal material, including its melting point, clearing point (the transition temperature to an isotropic liquid), viscosity, and electro-optical response.[5] These characteristics are paramount for the performance of LCDs, dictating their operating temperature range, switching speed, and contrast.[5]

Experimental Protocol: Synthesis of a Liquid Crystal Precursor (Illustrative)

The following protocol illustrates the use of a compound structurally similar to this compound in a Williamson ether synthesis to create a more complex molecule, a common step in the synthesis of liquid crystals. This protocol is adapted from the synthesis of 4-butoxyphenol.[6]

Objective: To synthesize an alkoxy-substituted biphenyl derivative from this compound and a suitable brominated biphenyl compound.

Materials:

-

This compound

-

4-Bromobiphenyl (or a similar activated aryl halide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or another suitable polar aprotic solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add the 4-bromobiphenyl (1.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Logical Relationship: Role of this compound in Liquid Crystal Formation

Caption: From building block to display technology.

Drug Discovery and Development

This compound has emerged as a compound of interest in medicinal chemistry and drug development, particularly in the context of cancer research.

Anti-Melanoma Agent: Research has identified 4-(hexyloxy)phenol as a lead anti-melanoma agent effective against B16-F0 melanoma cells.[2][3] The proposed mechanism for 4-substituted phenols involves the inhibition of tyrosinase, a key enzyme in melanin synthesis.[7] This inhibition, coupled with the induction of glutathione depletion, is thought to lead to the formation of quinones and subsequent binding to protein thiols.[7] This process can enhance the immunogenicity of melanosomal proteins, triggering a specific T-cell response against melanocytes and melanoma cells.[7]

Signaling Pathway: Proposed Mechanism of Anti-Melanoma Activity

Caption: Immune response against melanoma cells.

Synthesis of Other Bioactive Molecules: The structural motif of this compound makes it a versatile starting material for the synthesis of other potential therapeutic agents. For instance, a related compound, 4-heptyloxyphenol, is used as a precursor for synthesizing kinase inhibitor scaffolds.[8] The lipophilic alkoxy chain can enhance membrane permeability and target engagement of the final drug molecule.[8] Derivatives of alkoxyphenols have been explored for a variety of therapeutic applications, including as anticancer, antimicrobial, and anticonvulsant agents.[8]

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is utilized for surface modification and the creation of functional polymers.

Functionalization of Chitosan: An innovative application involves the laccase-mediated functionalization of chitosan with this compound. This enzymatic grafting process creates a copolymer with enhanced antioxidant and hydrophobic properties.[8] Such modified biopolymers have potential applications as food packaging materials or coating agents, offering improved preservation and water resistance.[8]

Experimental Workflow: Laccase-Mediated Grafting onto Chitosan

Caption: Enzymatic modification of a biopolymer.

Monomer for Coatings and Adhesives: this compound also serves as a functional monomer in the synthesis of polymers for crosslinkable coatings and adhesives. Its derivative, 4-[(6-(Acryloyloxy)hexyl)oxy]phenol, provides enhanced flexibility and adhesion in the resulting polymer.

Synthesis of this compound

For researchers requiring this compound as a starting material, a common synthetic route involves the deprotection of a benzylated precursor.

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrogenation of 1-(benzyloxy)-4-(hexyloxy)benzene.[3]

Materials:

-

1-(Benzyloxy)-4-(hexyloxy)benzene

-

5% Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Hydrogen gas

-

Diatomaceous earth

-

Silica gel

-

Hexane

Procedure:

-

In a reaction vessel, dissolve 1-(benzyloxy)-4-(hexyloxy)benzene (1.0 equivalent) in a 1:1 mixture of methanol and ethyl acetate.

-

Add 5% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Replace the solvent in the filtrate with a 12% ethyl acetate/hexane mixture and filter through a silica gel pad.

-

Concentrate the final filtrate to obtain this compound.

Synthesis Pathway: From Benzylated Precursor to this compound

Caption: Deprotection to yield the final product.

Conclusion

This compound is a remarkably versatile chemical compound with significant utility across multiple domains of scientific research. Its unique molecular structure allows it to serve as a crucial precursor in the synthesis of high-performance liquid crystals, a lead compound in the development of novel anti-melanoma therapies, and a functional monomer for advanced materials. The experimental protocols and conceptual diagrams provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their respective fields of study. As research in these areas continues to advance, the demand for and applications of this adaptable building block are poised to expand.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]

- 3. This compound | 18979-55-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laccase mediated phenol/chitosan treatment to improve the hydrophobicity of Kraft pulp [agris.fao.org]

An In-depth Technical Guide to the Synthesis of 4-Hexyloxyphenol from Hydroquinone

This technical guide provides a comprehensive overview of the synthesis of 4-hexyloxyphenol from hydroquinone, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route detailed is the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers.

Introduction

This compound is an organic compound classified as a 4-alkoxyphenol. It serves as a valuable intermediate in the synthesis of various organic molecules, including liquid crystals, surfactants, and potentially as a modulator of biological pathways. The synthesis from hydroquinone involves the selective mono-O-alkylation of one of the phenolic hydroxyl groups. While seemingly straightforward, achieving high yields of the mono-alkylated product requires careful control of reaction conditions to minimize the formation of the di-alkylated byproduct, 1,4-dihexyloxybenzene.

Synthesis Pathway: Williamson Ether Synthesis

The most common and effective method for synthesizing this compound from hydroquinone is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of hydroquinone, acts as a nucleophile and attacks an alkyl halide.[2]

The overall reaction scheme is as follows:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-alkoxyphenols.[1][3]

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Hydroquinone | 123-31-9 | 110.11 | ≥99% |

| 1-Bromohexane | 111-25-1 | 165.07 | ≥98% |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% |

| Ethanol, anhydrous | 64-17-5 | 46.07 | ≥99.5% |

| Diethyl ether | 60-29-7 | 74.12 | ACS grade |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aq. |

| Saturated sodium chloride solution (brine) | 7647-14-5 | 58.44 | Saturated aq. |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous ethanol to the flask.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add 1-bromohexane (0.5 equivalents) dropwise to the reaction mixture at room temperature. A molar excess of hydroquinone is crucial to minimize the formation of the di-alkylated byproduct.[1][4]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide using a Büchner funnel and wash the filter cake with a small amount of ethanol.[1]

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][3]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound and analogous compounds.

| Parameter | Value | Notes | Reference(s) |

| Molar Ratio (Hydroquinone:1-Bromohexane) | 2 : 1 | Minimizes di-alkylation. | [1] |

| Base (K₂CO₃) Molar Equivalent | 1.0 - 1.5 (relative to Hydroquinone) | Provides the basic medium for phenoxide formation. | [1][3] |

| Solvent | Anhydrous Ethanol or Acetone | Common solvents for Williamson ether synthesis. | [1][3] |

| Reaction Temperature | Reflux (~78 °C for Ethanol) | [1] | |

| Reaction Time | 12 - 24 hours | Monitor by TLC. | [1] |

| Typical Isolated Yield | 65 - 85% | Varies based on scale and purification method. | [1][5] |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. Reaction time may also need to be extended.

-

Formation of Di-alkylated Byproduct: The primary challenge in this synthesis is the formation of 1,4-dihexyloxybenzene.[4] To minimize this, a significant excess of hydroquinone should be used, and the 1-bromohexane should be added slowly to the reaction mixture.[4]

-

Choice of Base: A moderately weak base like potassium carbonate is often preferred for selective mono-alkylation.[4] Stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of competing elimination reactions.[4]

Logical Workflow Diagram

Caption: Experimental Workflow for this compound Synthesis.

References

4-Hexyloxyphenol (CAS 18979-55-0): A Technical Guide for Scientific Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Anti-Melanoma Activity of 4-Hexyloxyphenol.

This technical guide provides a comprehensive overview of this compound (CAS number 18979-55-0), a substituted phenol derivative with significant interest in the fields of materials science and oncology. This document details its core physicochemical properties, outlines experimental protocols for its synthesis and characterization, and explores its biological activity, particularly its potential as an anti-melanoma agent. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Core Properties of this compound

This compound is a solid at room temperature, appearing as a light beige to brown crystalline substance.[1] It is characterized by a phenol ring substituted with a hexyloxy group at the para position. This structure imparts both lipophilic (the hexyl chain) and hydrophilic (the hydroxyl group) characteristics to the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 18979-55-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₈O₂ | [2] |

| Molecular Weight | 194.27 g/mol | [3] |

| Melting Point | 45-47 °C (lit.) | |

| Boiling Point | 112 °C at 3 mmHg | |

| Flash Point | 113 °C (closed cup) | |

| Appearance | Solid, light beige to brown crystalline | [1][2] |

| Solubility | Soluble in methanol. | |

| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [4] |

| SMILES | CCCCCCOc1ccc(O)cc1 |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from hydroquinone and 1-bromohexane.

Materials:

-

Hydroquinone

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

-

Alkyl Halide Addition: Slowly add 1-bromohexane (1.05 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Physical Properties of Solid 4-n-Hexyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-n-Hexyloxyphenol in its solid state. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or building block. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual workflow for the physical characterization process.

Core Physical and Chemical Properties

4-n-Hexyloxyphenol, also known as p-hexyloxyphenol, is an organic compound with the chemical formula C₁₂H₁₈O₂.[1][2] It is structurally characterized by a phenol group where the hydrogen of the hydroxyl group is substituted by a hexyl ether chain at the para position.[1] In its solid form, it typically appears as a white to light yellow or light orange powder or crystalline solid.[3]

Quantitative Physicochemical Data

The following table summarizes the key physical properties of solid 4-n-Hexyloxyphenol, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| Melting Point | 44 - 47 °C | [1][3][4][5][6] |

| Boiling Point | 309.7 °C at 760 mmHg; 112 °C at 3 mmHg | [1][3][5] |

| Density | 0.999 g/cm³ | [1] |

| Flash Point | 140.9 °C; 113 °C (closed cup) | [1][6] |

| Vapor Pressure | 0.000345 mmHg at 25 °C | [1] |

| Refractive Index | 1.508; 1.5050 | [1][3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of solid organic compounds like 4-n-Hexyloxyphenol involves a series of standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid.[7]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[8]

-

Spatula[8]

-

Watch glass or weighing boat[8]

Procedure:

-

A small amount of the solid 4-n-Hexyloxyphenol is placed on a clean, dry watch glass.[8]

-

The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube.[7][9]

-

The capillary tube is then tapped gently on a hard surface, closed end down, to pack the solid into the bottom of the tube to a height of approximately 3-5 mm.[8][9]

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.[7][8]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[9]

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[9] A narrow melting range (typically 1-2 °C) is indicative of a pure compound.[7]

Crystal Structure Determination

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryostat (for low-temperature data collection)

-

Computational software for structure solution and refinement (e.g., SHELXT)[10]

Procedure:

-

A suitable single crystal of 4-n-Hexyloxyphenol is grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

A well-defined single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern of the X-rays is collected as the crystal is rotated.

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as 4-n-Hexyloxyphenol.

Caption: Workflow for the physical characterization of 4-n-Hexyloxyphenol.

References

- 1. 4-Hexyloxyphenol | 18979-55-0 [chemnet.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 18979-55-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hexyloxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hexyloxyphenol, a compound of interest in medicinal chemistry and materials science. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.80 - 6.72 | m | 4H | - | Ar-H |

| 3.88 | t | 2H | 6.7 | -O-CH₂ - |

| 1.79 - 1.68 | m | 2H | - | -O-CH₂-CH₂ - |

| 1.48 - 1.30 | m | 6H | - | -(CH₂ )₃-CH₃ |

| 0.91 - 0.86 | m | 3H | - | -CH₃ |

Data obtained in CDCl₃.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C -O (Aromatic) |

| 149.8 | C -OH (Aromatic) |

| 115.9 | Ar-C H |

| 115.4 | Ar-C H |

| 68.8 | -O-C H₂- |

| 31.6 | -O-CH₂-C H₂- |

| 29.3 | -O-(CH₂)₂-C H₂- |

| 25.8 | -O-(CH₂)₃-C H₂- |

| 22.6 | -CH₂-C H₃ |

| 14.1 | -C H₃ |

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its phenolic and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | Aryl C-O stretch |

| 860 - 680 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 194.27 g/mol .

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | High | [M - C₆H₁₂]⁺ |

| 109 | High | [M - C₆H₁₃]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-5 seconds, and a 90° pulse angle.

-

¹³C NMR Acquisition : The spectrum is typically acquired with proton decoupling to simplify the signals to single lines for each carbon. A wider spectral width (e.g., 0-160 ppm) and a greater number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., KBr), and allowing the solvent to evaporate.

-

Data Acquisition : A background spectrum of the empty ATR crystal or salt plate is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane or hexane for GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) are typically used, which often result in a more prominent molecular ion peak.

-

Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Hexyloxyphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hexyloxyphenol is a valuable intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for the accurate determination of its solubility, and a visual representation of the experimental workflow. While extensive quantitative solubility data in the public domain is limited, this guide equips researchers with the necessary information and methodologies to determine these crucial parameters in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol , is a solid at room temperature with a melting point in the range of 45-47 °C.[1][2] Its structure consists of a phenol ring with a hexyloxy group at the para position. This substitution gives the molecule a significant non-polar character, as indicated by its calculated LogP (octanol-water partition coefficient) values which are reported to be between 3.35 and 4.22.[3][4] This high LogP value suggests a preference for non-polar environments and thus good solubility in many organic solvents over aqueous solutions.

Solubility Data of this compound

| Solvent | Chemical Formula | Polarity Index | This compound Solubility (Qualitative) | Related Quantitative Data (4-Heptyloxyphenol) |

| Methanol | CH₃OH | 5.1 | Soluble[3][5] | Not Available |

| Ethanol | C₂H₅OH | 4.3 | Expected to be Soluble | Not Available |

| Acetone | C₃H₆O | 5.1 | Expected to be Soluble | Not Available |

| Chloroform | CHCl₃ | 4.1 | Expected to be Soluble | Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Expected to be Soluble | Not Available |

| Toluene | C₇H₈ | 2.4 | Expected to be Soluble | Not Available |

| Hexane | C₆H₁₄ | 0.1 | Expected to be Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Expected to be Soluble | 100 mg/mL[6] |

Note: The expected solubility is based on the principle of "like dissolves like." Given the high LogP value of this compound, it is anticipated to be soluble in a wide range of organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade, purity >99%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the equilibration period to ensure saturation.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Sample Analysis:

-

Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC.

-

For HPLC analysis, an appropriate column (e.g., C18) and mobile phase should be used to achieve good separation and peak shape for this compound. The detector wavelength should be set to the absorbance maximum of the compound.

-

-

Quantification and Data Reporting:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

The solubility is typically reported in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its chemical structure strongly suggests good solubility in a variety of non-aqueous media. For researchers and professionals in drug development and material science, the ability to accurately determine solubility is critical. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining this essential data, enabling informed decisions in process development, formulation, and quality control.

References

- 1. 4-(Hexyloxy)phenol 99 18979-55-0 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. 18979-55-0(4-(Hexyloxy)phenol) | Kuujia.com [kuujia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Discovery and History of 4-Alkoxyphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxyphenols, a class of organic compounds characterized by an alkoxy group situated para to a hydroxyl group on a benzene ring, have garnered significant attention across various scientific disciplines. Their unique structural features impart a range of chemical and biological properties that have led to their application in pharmaceuticals, polymer science, and as antioxidants. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental data related to 4-alkoxyphenols, offering valuable insights for researchers and professionals in drug development and related fields.

Discovery and Historical Context

The journey of 4-alkoxyphenols is intrinsically linked to the broader history of organic chemistry, particularly the discovery of their parent compounds and the development of fundamental synthetic reactions.

Early Precursors and Foundational Syntheses:

The story begins with the isolation of hydroquinone (1,4-dihydroxybenzene) in 1820 by Pelletier and Caventou through the dry distillation of quinic acid.[1] This discovery laid the groundwork for the future synthesis of its monoether derivatives. A pivotal moment in ether synthesis arrived in 1850 when Alexander Williamson developed the "Williamson ether synthesis," a method reacting an alkoxide with an alkyl halide to form an ether.[2] This reaction remains a cornerstone of organic synthesis and a primary method for preparing 4-alkoxyphenols.

While a definitive record of the very first synthesis of a 4-alkoxyphenol is elusive, the work of chemists like Auguste Cahours and Charles Gerhardt in the mid-19th century on phenol derivatives and anisole (methoxybenzene) suggests that the synthesis of simple 4-alkoxyphenols like 4-methoxyphenol was likely achieved during this era of burgeoning synthetic organic chemistry.[3][4][5][6]

Emergence of 4-Alkoxyphenols in Applied Science:

The practical applications of 4-alkoxyphenols began to be recognized in the early 20th century. Notably, in the 1930s, monobenzone, the monobenzyl ether of hydroquinone (4-benzyloxyphenol), was identified as a potent depigmenting agent after workers in a leather tannery using rubber gloves containing this chemical developed patches of skin depigmentation.[7] This discovery spurred further investigation into the biological activities of 4-alkoxyphenols.[1][8] By the 1940s, monobenzone and hydroquinone were being studied for their effects on skin and hair color.[8]

Today, the synthesis of 4-alkoxyphenols is a well-established practice, with numerous methods developed to achieve high yields and selectivity, catering to their diverse applications.

Key Synthetic Methodologies

The synthesis of 4-alkoxyphenols can be broadly categorized into several key approaches, each with its own advantages and historical significance.

Williamson Ether Synthesis

This classical method remains one of the most common and versatile for preparing 4-alkoxyphenols. It involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. Careful control of stoichiometry is crucial to favor mono-alkylation over the formation of the di-alkoxy byproduct.

Reaction Scheme:

HO-C₆H₄-OH + RX + Base → RO-C₆H₄-OH + Base·HX

Where R is an alkyl group and X is a halide.

Synthesis from Hydroquinone and Alcohols

Direct reaction of hydroquinone with an alcohol under acidic conditions is another established method. This approach often requires catalysts and specific reaction conditions to achieve good yields of the mono-ether.

Modern Synthetic Approaches

More recent developments in organic synthesis have provided alternative routes to 4-alkoxyphenols, offering advantages in terms of substrate scope and reaction conditions.

-

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers from an aryl halide and an alcohol. While traditionally requiring harsh conditions, modern modifications have made it a more viable method.

-

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of aryl ethers from aryl halides or triflates and alcohols.

Quantitative Data

The following tables summarize key quantitative data for representative 4-alkoxyphenols, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of Selected 4-Alkoxyphenols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 66-67 | 246-247 |

| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | 200.23 | 119-120[9] | - |

Table 2: Synthesis Yields for 4-Methoxyphenol via Different Methods

| Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Hydroquinone, Methanol, Benzoquinone, Macroporous polystyrene sulfonic acid resin | 65°C, 1h, then add Dimethyl carbonate, 65°C, 1h | 95.9 | [7] |

| Hydroquinone, Methanol, Benzoquinone, P-toluenesulfonic acid-MCM-41 catalyst | Reflux, 70°C, 3h | 99.3 | [8] |

| Hydroquinone, Methanol, Benzoquinone, Sulfamic acid-ZSM-5 catalyst | Reflux, 70°C, 3h | 97.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of 4-alkoxyphenols.

General Protocol for Williamson Ether Synthesis of 4-Alkoxyphenols

Materials:

-

Hydroquinone

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., ethanol, acetone, DMF)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Deprotonation: Dissolve hydroquinone (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and stir bar.

-

Add the base (1-1.2 equivalents) to the solution and stir to form the phenoxide. The reaction may be heated gently to facilitate this step.

-

Alkylation: Slowly add the alkyl halide (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for a period determined by the reactivity of the substrates (typically monitored by TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography.

Synthesis of 4-Methoxyphenol from Hydroquinone and Methanol

Materials:

-

Hydroquinone

-

Methanol

-

Benzoquinone

-

Catalyst (e.g., p-toluenesulfonic acid-MCM-41)

-

Standard laboratory glassware for reflux

Procedure:

-

To a reactor, add the catalyst (e.g., 2.5g), methanol (120.0g), hydroquinone (50.0g), and benzoquinone (4.8g).[8]

-

Heat the mixture to reflux at 70°C and maintain for 3 hours.[8]

-

Upon completion, the product can be isolated and purified using standard techniques.

Signaling Pathways and Biological Activity

Certain 4-alkoxyphenols have demonstrated significant biological activity, making them of interest to drug development professionals. Their mechanisms of action often involve interference with key cellular signaling pathways.

4-(Benzyloxy)phenol and the IL-35/JAK1/STAT3 Pathway

Recent research has elucidated a specific signaling cascade initiated by 4-(benzyloxy)phenol (4-BOP) in the context of mycobacterial infection in macrophages. 4-BOP has been shown to induce the expression of the anti-inflammatory cytokine IL-35.[10] This, in turn, leads to the activation of the JAK1/STAT3 signaling pathway, culminating in enhanced phagosome-lysosome fusion and clearance of intracellular mycobacteria.[4][10]

Caption: IL-35/JAK1/STAT3 pathway activated by 4-(Benzyloxy)phenol.

Potential Inhibition of the EGFR Signaling Pathway

While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by simple 4-alkoxyphenols is an area of ongoing research, the structural similarity of these compounds to other phenolic inhibitors suggests a potential mechanism of action. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR phosphorylation would block these downstream signals, a common strategy in cancer therapy.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

From their roots in 19th-century organic synthesis to their modern-day applications in medicine and materials science, 4-alkoxyphenols have proven to be a versatile and valuable class of compounds. A thorough understanding of their history, synthesis, and biological activity is crucial for researchers seeking to harness their potential. This guide provides a foundational overview to aid in these endeavors, highlighting the key experimental considerations and signaling pathways that are central to the ongoing exploration of 4-alkoxyphenols.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Methoxyphenol [designer-drug.com]

- 3. Auguste André Thomas Cahours | Educación Química [elsevier.es]

- 4. PDF.js viewer [revistas.unam.mx]

- 5. Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica [britannica.com]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. ijdvl.com [ijdvl.com]

- 8. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 9. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 10. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hexyloxyphenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxyphenol is an organic compound characterized by a phenol ring functionalized with a hexyloxy group at the para position.[1] This structure, comprising a rigid aromatic core, a flexible six-carbon alkyl chain, and a reactive hydroxyl group, makes this compound a highly versatile and valuable building block in organic synthesis.[2] Its unique combination of features allows for its incorporation into a diverse range of molecular architectures, from advanced materials like liquid crystals and polymers to complex, biologically active molecules.[1][3][] The phenolic hydroxyl group serves as a key site for transformations such as etherification and esterification, while the aromatic ring is amenable to electrophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the properties, core reactivity, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with well-defined physical and chemical characteristics.[1] Its properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Reference |

| CAS Number | 18979-55-0 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [5] |

| Molecular Weight | 194.27 g/mol | [5] |

| Appearance | Solid | [1] |

| Melting Point | 45-47 °C | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| SMILES | CCCCCCOc1ccc(O)cc1 | [1] |

| InChI Key | XIIIHRLCKLSYNH-UHFFFAOYSA-N | [1] |

Core Reactivity and Key Synthetic Transformations

The utility of this compound as a building block stems from the reactivity of its phenolic hydroxyl group and its aromatic ring. These sites allow for a variety of chemical transformations to construct more complex molecules.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for preparing ethers and is fundamental in both the synthesis of this compound itself (from hydroquinone and 1-bromohexane) and in its subsequent use to form more complex diaryl or alkyl-aryl ethers.[6][7] The reaction proceeds via an Sɴ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile.[6]

This protocol describes the synthesis of this compound via the Williamson ether synthesis.[6]

-

Materials and Reagents : Hydroquinone, 1-bromohexane, potassium carbonate (K₂CO₃, anhydrous), acetone (anhydrous), 1 M hydrochloric acid (HCl), diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture vigorously for 30 minutes at room temperature to form the potassium phenoxide salt.

-

Add 1-bromohexane (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

-

Purification : The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Suzuki-Miyaura Coupling

To create biaryl structures, which are prevalent in liquid crystals and pharmaceuticals, this compound can be first converted to an aryl halide or triflate. This derivative can then participate in a Suzuki-Miyaura coupling reaction with a boronic acid, catalyzed by a palladium complex.[8][9] The reaction is a powerful C-C bond-forming tool with high functional group tolerance.[10]

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Applications in the Synthesis of Advanced Materials

Liquid Crystals

This compound is a key precursor in the synthesis of thermotropic liquid crystals.[3] Its molecular shape, with a rigid aromatic head and a flexible alkyl tail, promotes the formation of mesophases.[3][12] It is commonly used to synthesize rod-shaped (calamitic) and bent-core liquid crystals, which are crucial for display technologies and light-modulating devices.[12][13][14] A common synthetic route involves the formation of a Schiff base (imine) by condensing this compound with a substituted aldehyde.

| Property | Value | Reference |

| Compound Name | 5-decyloxy-2-[[[4-hexyloxyphenyl]imino]methyl]phenol (DHOPIMP) | [15] |

| Mesophase Type | Smectic C (SmC) | [15] |

| Crystal to SmC Transition | 69.3 °C | [15] |

| SmC to Isotropic Transition | 123.2 °C | [15] |

| Mesophase Range | 53.9 °C | [15] |

This protocol details the condensation reaction to form a Schiff base liquid crystal.[15]

-

Materials and Reagents : this compound, 5-decyloxy-2-hydroxybenzaldehyde, absolute ethanol, catalytic amount of acetic acid.

-

Procedure :

-

Dissolve this compound (1.0 equivalent) in a minimum amount of warm absolute ethanol in a round-bottom flask.

-

In a separate flask, dissolve 5-decyloxy-2-hydroxybenzaldehyde (1.0 equivalent) in warm absolute ethanol.

-

Add the aldehyde solution to the this compound solution with stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

The product will begin to precipitate from the solution upon cooling. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

-

Purification : The crude product is purified by recrystallization from a suitable solvent like ethanol or acetone to yield the final liquid crystalline compound.

Polymers and Functional Monomers

By functionalizing the hydroxyl group, this compound can be converted into monomers for polymerization. For instance, reacting it with acryloyl chloride produces 4-[(6-(acryloyloxy)hexyloxy]phenol, a monomer used in crosslinkable coatings and adhesives.[] Incorporating this monomer into a polymer backbone introduces the flexible hexyloxy chain and the reactive phenol group, which can enhance properties like adhesion and flexibility or serve as a point for further post-polymerization modification.[][16]

| Property | Value | Reference |

| Monomer Name | 4-[(6-(Acryloyloxy)hexyloxy]phenol | [] |

| Molecular Formula | C₁₅H₂₀O₄ | [] |

| Molecular Weight | 264.32 g/mol | [] |

| Reported Purity | 95% | [] |

| Application | Functional monomer for coatings and adhesives | [] |

Applications in Pharmaceuticals and Bioactive Molecules